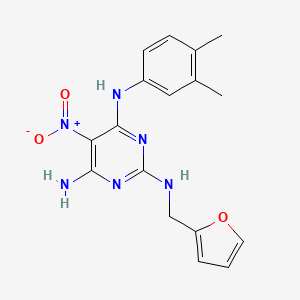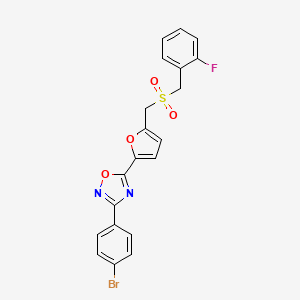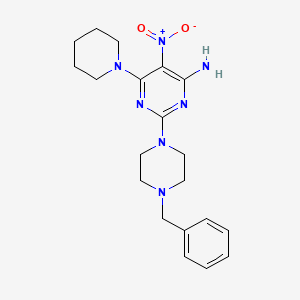![molecular formula C22H13FN4O2 B11266561 2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B11266561.png)
2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling reactions: The pyridine and fluorophenyl groups can be introduced via Suzuki or Heck coupling reactions.
Isoquinoline synthesis: The isoquinoline moiety can be synthesized through Pictet-Spengler or Bischler-Napieralski reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups into the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole and isoquinoline rings.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets.
Industry
In the industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
作用機序
The mechanism of action of 2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings suggests potential for π-π interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- 2-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Uniqueness
The uniqueness of 2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE lies in the presence of the fluorine atom, which can significantly alter its chemical properties, such as lipophilicity and metabolic stability, compared to its analogs.
特性
分子式 |
C22H13FN4O2 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
InChI |
InChI=1S/C22H13FN4O2/c23-15-7-9-16(10-8-15)27-13-19(17-5-1-2-6-18(17)22(27)28)21-25-20(26-29-21)14-4-3-11-24-12-14/h1-13H |
InChIキー |
QDBHBDBZBQTZQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11266482.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B11266490.png)
![4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11266492.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11266500.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B11266511.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B11266516.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266517.png)
![N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11266518.png)



![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11266543.png)
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(tert-butylsulfonyl)pyridazine](/img/structure/B11266552.png)

